molecular formula C15H17BrN4O B2971405 3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine CAS No. 2310016-27-2

3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B2971405
CAS No.: 2310016-27-2
M. Wt: 349.232
InChI Key: UXIMYULUYGGHJV-UHFFFAOYSA-N
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Description

3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a bromine atom and a piperidine ring attached to a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Bromination: The bromine atom is introduced via an electrophilic bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling with Pyridine: The final step involves coupling the brominated pyrazole-piperidine intermediate with a pyridine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the nucleophile used.

Scientific Research Applications

3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1-methyl-1H-pyrazole: A simpler analog with a similar pyrazole core but lacking the piperidine and pyridine rings.

    3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Another related compound with a chloropyridine substitution.

Uniqueness

3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine is unique due to its combination of a brominated pyrazole, a piperidine ring, and a pyridine moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-19-9-13(7-18-19)11-3-2-4-20(10-11)15(21)12-5-14(16)8-17-6-12/h5-9,11H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIMYULUYGGHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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